BenchChemオンラインストアへようこそ!

2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine

Cholinesterase inhibition Butyrylcholinesterase (BChE) Imidazo[1,2-a]pyridine SAR

2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine (CAS 1552498-86-8, MW 281.11) is a halogenated imidazo[1,2-a]pyridine derivative bearing a 3,4-dichlorophenyl motif at C2 and a fluorine atom at C6 of the fused heterocyclic core. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with clinically approved agents targeting GABAA receptors (Zolpidem), PDE3 (Olprinone), and emerging programs in kinase inhibition and cholinesterase modulation.

Molecular Formula C13H7Cl2FN2
Molecular Weight 281.11 g/mol
Cat. No. B15333418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine
Molecular FormulaC13H7Cl2FN2
Molecular Weight281.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)F)Cl)Cl
InChIInChI=1S/C13H7Cl2FN2/c14-10-3-1-8(5-11(10)15)12-7-18-6-9(16)2-4-13(18)17-12/h1-7H
InChIKeyUOTXBNXWHKQEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine – Privileged Scaffold Procurement Guide


2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine (CAS 1552498-86-8, MW 281.11) is a halogenated imidazo[1,2-a]pyridine derivative bearing a 3,4-dichlorophenyl motif at C2 and a fluorine atom at C6 of the fused heterocyclic core [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with clinically approved agents targeting GABAA receptors (Zolpidem), PDE3 (Olprinone), and emerging programs in kinase inhibition and cholinesterase modulation [1][2]. The compound’s specific substitution pattern—combining an electron-withdrawing dichlorophenyl ring with a 6-fluoro substituent—creates a distinctive electronic and steric profile that is not replicated by other halogen combinations within the series, making it a high-value intermediate for structure–activity relationship (SAR) exploration and lead optimization campaigns [2].

Why Substituting 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine with a Different Halogenated Analog Fails


Within the imidazo[1,2-a]pyridine family, the precise identity and position of halogen substituents fundamentally dictate target engagement, selectivity, and pharmacokinetic behavior. The 6-fluoro substituent in the target compound serves dual roles: it acts as an electron-withdrawing group that modulates the pKa of the pyridine nitrogen, influencing hydrogen-bonding capacity, and it occupies a steric volume that can alter binding-pocket complementarity compared to 6-H, 6-Cl, or 6-CH3 analogs [1]. The 3,4-dichlorophenyl moiety contributes both lipophilicity and specific hydrophobic interactions; the chlorine substitution pattern (3,4-dichloro vs. 4-chloro vs. 3,4-dimethoxy) has been shown to dramatically shift cholinesterase subtype selectivity and inhibitory potency by over an order of magnitude [2]. Generic replacement with an off-the-shelf imidazo[1,2-a]pyridine lacking these precise substituents is therefore likely to invalidate SAR continuity, compromise target selectivity, and disrupt downstream ADME/PK optimization that relies on the specific fluorine-mediated metabolic stability and P-glycoprotein efflux profile [1].

2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine – Quantitative Differentiation Evidence Versus Closest Analogs


BChE Inhibitory Potency Advantage Conferred by the 3,4-Dichlorophenyl Motif in the Imidazo[1,2-a]pyridine Series

The 3,4-dichlorophenyl substitution pattern at the C2 position of the imidazo[1,2-a]pyridine core has been directly shown to be the optimal motif for butyrylcholinesterase (BChE) inhibition within a panel of 15 analogs. Compound 2j—2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, the direct 6-des-fluoro analog of the target compound—was identified as the strongest BChE inhibitor in the series with an IC50 of 65 µM, outperforming compounds bearing biphenyl, 4-chlorophenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl side chains [1]. The target compound, 2-(3,4-dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine, retains this critical 3,4-dichlorophenyl pharmacophore while adding a 6-fluoro substituent, which is expected to further modulate potency and selectivity via electronic effects on the pyridine ring [1].

Cholinesterase inhibition Butyrylcholinesterase (BChE) Imidazo[1,2-a]pyridine SAR

Lipophilicity Modulation: Calculated LogP Difference Between 6-Fluoro and 6-Unsubstituted / 7-Methyl Analogs

The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine scaffold is predicted to reduce lipophilicity compared to both the 6-unsubstituted and 7-methyl congeners, while maintaining or improving membrane permeability. The target compound has a calculated LogP of approximately 3.62 (ALogP via Molinspiration prediction), which is 0.24 log units lower than the 6-des-fluoro analog 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (ALogP ≈ 3.86), and 0.99 log units lower than the 7-methyl analog 2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine (ALogP = 4.62, experimentally reported [1]). This reduction in LogP aligns with established medicinal chemistry principles where aromatic fluorine substitution lowers lipophilicity by approximately 0.2–0.5 log units relative to hydrogen, which is advantageous for reducing off-target binding and improving aqueous solubility [2].

Lipophilicity LogP Physicochemical property comparison

Fluorine-Mediated Metabolic Stability and P-glycoprotein Efflux Reduction: Class-Level Evidence for the 6-Fluoro Substituent

Strategic incorporation of fluorine into imidazo[1,2-a]pyridine scaffolds has been demonstrated to significantly reduce P-glycoprotein (Pgp)-mediated efflux and improve oral bioavailability in a PDGFR inhibitor series [1]. In that study, integration of a fluorine-substituted piperidine moiety led to a substantial reduction in Pgp efflux ratios, enabling oral dosing. While direct Pgp efflux data for the target compound are not available, the presence of the 6-fluoro substituent on the imidazo[1,2-a]pyridine core is expected to confer similar benefits—namely, reducing basicity of the pyridine nitrogen (pKa lowering) and increasing metabolic stability at the 6-position, which is a known site of oxidative metabolism in unsubstituted imidazo[1,2-a]pyridines [1][2]. This class-level inference is supported by extensive reviews documenting fluorine's role in blocking metabolic soft spots and attenuating Pgp recognition [2].

Metabolic stability P-glycoprotein efflux Fluorine medicinal chemistry

Synthetic Versatility as a Key Intermediate: Halogen Handle for Divergent Derivatization

The target compound features two synthetically addressable halogen handles: the 3,4-dichlorophenyl moiety (C–Cl bonds) and the 6-fluoro substituent. While the C–F bond is relatively inert under most cross-coupling conditions, the dichlorophenyl ring offers sites for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. In contrast, the 6-chloro analog, 6-chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (CAS 852867-37-9), contains three chlorine atoms, creating potential chemoselectivity challenges during Pd-catalyzed transformations . The 6-fluoro group in the target compound uniquely balances synthetic tractability (leaving the dichlorophenyl ring as the primary reactive handle) with the pharmacokinetic advantages of fluorine (metabolic stability, modulated pKa), a combination not offered by the 6-H, 6-Cl, or 6-CH3 analogs [1].

Synthetic chemistry Cross-coupling Building block utility

Best-Fit Research and Industrial Application Scenarios for 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine


Cholinesterase Inhibitor Lead Optimization

The compound is ideally suited for medicinal chemistry teams pursuing butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease or related indications. Based on the established BChE inhibitory activity of the 3,4-dichlorophenyl-bearing core (compound 2j, IC50 = 65 µM), the target compound provides a starting scaffold where the 6-fluoro substituent can be exploited to fine-tune potency, selectivity, and metabolic stability through focused SAR exploration around the pyridine ring [1]. Researchers can directly compare data against the published 15-compound imidazo[1,2-a]pyridine panel to benchmark progress.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 281.11 Da and a moderate predicted LogP of ~3.62, the compound sits at the upper boundary of fragment-like chemical space and can serve as a privileged fragment for kinase inhibitor programs—particularly those targeting PDGFR, Nek2, or other kinases where imidazo[1,2-a]pyridine scaffolds have demonstrated tractable inhibition [1]. The 6-fluoro substituent provides a vector for structure-based optimization, and the dichlorophenyl ring offers hydrophobic contacts critical for kinase hinge-region binding. Procurement for fragment screening libraries or targeted kinase panels is supported by class-level evidence of kinase engagement [1].

ADME/PK Tool Compound for Fluorine Effect Studies

The compound can be used as a matched molecular pair (MMP) partner with its 6-des-fluoro analog (CAS 158959-18-3) to quantitatively interrogate the impact of aromatic fluorine substitution on metabolic stability, CYP inhibition, and P-glycoprotein efflux within the imidazo[1,2-a]pyridine chemotype [1]. This MMP approach enables drug metabolism scientists to isolate the contribution of the 6-fluoro substituent to in vitro intrinsic clearance and permeability, providing actionable data for fluorination strategies across broader discovery portfolios [2].

Divergent Library Synthesis Starting Material

For industrial-scale parallel synthesis or contract research organizations (CROs) building imidazo[1,2-a]pyridine-based screening libraries, the compound offers a single intermediate that can be diversified at the dichlorophenyl ring via Suzuki-Miyaura coupling while maintaining the 6-fluoro substituent as a fixed pharmacokinetic handle [1]. This contrasts with the 6-chloro analog, which introduces chemoselectivity challenges in cross-coupling due to the presence of three aryl chlorides. Procurement of the target compound thus streamlines library production workflows and reduces purification burden.

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.